6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one
Description
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic core with distinct substituents: methoxy groups at positions 6 and 7, a methyl group at position 5, and a methylthio (-SMe) moiety at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound—such as electron-donating methoxy groups and the sulfur-containing methylthio substituent—likely influence its electronic configuration, solubility, and intermolecular interactions, making it a candidate for further pharmacological exploration.
Properties
CAS No. |
828258-34-0 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
6,7-dimethoxy-5-methyl-2-methylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3S/c1-6-9-7(5-8(16-2)10(6)17-3)13-12(18-4)14-11(9)15/h5H,1-4H3,(H,13,14,15) |
InChI Key |
XAWGXKFSOOGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)SC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The quinazolinone core is typically derived from anthranilic acid derivatives or pre-functionalized bicyclic intermediates. For 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one, the 5-methyl and 6,7-dimethoxy substituents are introduced during early-stage synthesis. A common precursor is 5-methyl-6,7-dihydroxyquinazolin-4(3H)-one, which undergoes O-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. Alternative routes employ 4-methoxyquinazoline-6,7-diol, which is methylated sequentially to install the 6,7-dimethoxy groups.
Cyclization Methods
Cyclization of substituted anthranilamides represents a cornerstone of quinazolinone synthesis. For example, heating 2-amino-4,5-dimethoxy-N-methylbenzamide with formamide or urea at 150–180°C induces cyclodehydration, forming the quinazolinone ring. Microwave-assisted cyclization has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 80%.
Introduction of the Methylthio Group
Methylation of Mercapto Precursors
The most widely reported method involves methylating 2-mercapto-6,7-dimethoxy-5-methylquinazolin-4(3H)-one (Figure 1). This precursor is dissolved in 20% aqueous sodium hydroxide, cooled to 0–5°C, and treated with dimethyl sulfate. After 2 hours of stirring, the product precipitates with an 84% yield. The reaction mechanism proceeds via nucleophilic attack of the thiolate anion on the electrophilic methyl group of dimethyl sulfate:
Table 1: Optimization of Methylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 84 |
| Base | NaOH (20%) | 84 |
| Methylating Agent | Dimethyl sulfate | 84 |
| Solvent | Aqueous NaOH | 84 |
Nucleophilic Substitution of Chloro Intermediates
An alternative route utilizes 2-chloro-6,7-dimethoxy-5-methylquinazolin-4(1H)-one, which reacts with sodium thiomethoxide (NaSCH) in dimethylformamide (DMF) at 60°C. This method achieves a 75% yield but necessitates anhydrous conditions to prevent hydrolysis. The chloro intermediate is synthesized via halogenation of the 4-oxo group using phosphoryl chloride (POCl) and N,N-diethylaniline as a catalyst.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance the reactivity of nucleophilic agents in substitution reactions, while protic solvents (e.g., methanol) favor methylation. For instance, substituting chloro intermediates in DMF at 60°C improves thiomethoxide incorporation compared to tetrahydrofuran (THF). Conversely, methylation in aqueous NaOH at 0–5°C minimizes side reactions such as over-methylation.
Catalysts and Reagents
The use of N,N-diethylaniline during chlorination with POCl suppresses oxidative byproducts, increasing chloro intermediate purity to >95%. Similarly, microwave irradiation reduces reaction times for cyclization steps by 50%, as demonstrated in the synthesis of analogous furothiazolo pyrimido quinazolinones.
Analytical Characterization
Successful synthesis is confirmed via melting point analysis (234–236°C), IR spectroscopy (C=S stretch at 658 cm), and H-NMR (singlets for methoxy groups at δ 3.85–3.90 ppm). Mass spectrometry reveals a molecular ion peak at m/z 296.08, consistent with the molecular formula CHNOS.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Methylation of SH | 84 | 98 | High |
| Cl Substitution | 75 | 95 | Moderate |
The methylation route is preferred for small-scale synthesis due to its simplicity, whereas chlorination-substitution offers better control for industrial-scale production despite lower yields .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is its potential as an anticancer agent . Preliminary studies indicate that this compound may inhibit platelet-derived growth factor receptor autophosphorylation, which plays a crucial role in various cancer pathways. Quinazoline derivatives are often investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation, suggesting that this compound could serve as a lead for developing new anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The unique combination of functional groups in this compound allows for further derivatization, potentially enhancing its selectivity and reducing side effects compared to existing therapies.
Comparative Analysis with Other Quinazoline Derivatives
A comparative analysis with other known quinazoline derivatives reveals distinct features that may confer unique biological activities:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| This compound | Quinazolinone core with methoxy and methylthio groups | Potential anticancer agent |
| Gefitinib | Quinazoline derivative targeting epidermal growth factor receptor | Lung cancer treatment |
| Erlotinib | Similar structure targeting epidermal growth factor receptor | Lung cancer treatment |
| Vandetanib | Multi-targeted kinase inhibitor | Thyroid cancer treatment |
This table illustrates the potential advantages of this compound over existing therapies by targeting specific kinases involved in disease pathways.
Future Research Directions
Further studies are necessary to explore the full range of biological activities associated with this compound. Research should focus on:
- In vivo Studies : To assess the efficacy and safety profile in living organisms.
- Molecular Docking Studies : To elucidate specific interactions with biological targets.
- Derivatization : To develop analogs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Positional Isomerism and Functional Groups
- Compound 6a (): 3-[(4-Hydroxy-3-methoxy-5-nitro-benzylidene)-amino]-6,7-dimethoxy-2-methyl-3H-quinazolin-4-one Shares 6,7-dimethoxy groups but has a methyl group at position 2 (vs. position 5 in the target compound). Additional substituents: a nitro group and a benzylidene amino moiety at position 3.
Compound 1a () : 2-((4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylthio)quinazolin-4(3H)-one
Methylthio vs. Amino/Thio Substituents
- Compounds 9f–9m (): 2-(Substituted amino)quinazolin-4(1H)-ones Derivatives with amino groups at position 2 (e.g., 9k: 2-((4-Bromophenyl)amino)-) instead of methylthio. In contrast, the methylthio group in the target compound may improve lipophilicity, favoring membrane permeability.
Physicochemical Properties
Table 1: Comparison of Physical Properties
- Melting Points : Electron-withdrawing groups (e.g., nitro in 9h–9j) correlate with higher melting points due to increased intermolecular forces. The target compound’s methyl and methoxy groups may lower its melting point compared to halogenated analogs.
Spectral and Analytical Data
- ¹H-NMR Trends: Compound 1a (): Aromatic protons resonate at δ 7.38–8.36, with deshielding effects from electron-withdrawing substituents. Compound 6a (): Methoxy groups (δ ~3.8–4.0) and aromatic protons (δ ~6.5–8.1) align with typical quinazolinone shifts. Target Compound: Expected methoxy singlets (~δ 3.9) and methylthio protons (~δ 2.5).
Mass Spectrometry :
Biological Activity
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinazolinone core with two methoxy groups, a methyl group, and a methylthio group. Its chemical formula is , and it has a molecular weight of 266.32 g/mol. The presence of functional groups such as methoxy and methylthio enhances its reactivity and biological activity .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its potential as an anticancer agent . Preliminary studies indicate that this compound may inhibit platelet-derived growth factor receptor (PDGFR) autophosphorylation, a critical step in various cancer pathways. This inhibition could lead to reduced tumor growth and proliferation.
Table 1: Comparison of Quinazoline Derivatives with Anticancer Activity
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| This compound | Inhibits PDGFR autophosphorylation | Potential anticancer agent |
| Gefitinib | EGFR inhibitor | Lung cancer treatment |
| Erlotinib | EGFR inhibitor | Lung cancer treatment |
| Vandetanib | Multi-targeted kinase inhibitor | Thyroid cancer treatment |
Other Pharmacological Activities
In addition to its anticancer properties, this compound exhibits other biological activities:
- Antihypertensive Effects: Quinazoline derivatives are known for their ability to lower blood pressure by acting on vascular smooth muscle .
- Antimicrobial Activity: Some studies have reported antibacterial effects against various pathogens, indicating potential use in treating infections .
- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, which are beneficial in managing conditions like arthritis .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways. For instance:
- Kinase Inhibition: The compound may interact with ATP-binding sites on kinases, inhibiting their activity and leading to decreased proliferation of cancer cells.
- Molecular Docking Studies: Computational studies suggest that the compound can bind effectively to target proteins involved in tumor growth and inflammation.
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating various quinazoline derivatives for their biological activities. For example:
- Study on Anticancer Activity: A study demonstrated that derivatives similar to this compound showed effective inhibition of microtubule assembly in breast cancer cells (MDA-MB-231), indicating potential for inducing apoptosis at certain concentrations .
- Antimicrobial Evaluation: Another study evaluated the antimicrobial efficacy of quinazoline derivatives against Staphylococcus aureus and Candida albicans, showing promising results comparable to standard antibiotics .
Q & A
Q. How can computational modeling predict target interactions for mechanism elucidation?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against TNF-α or kinase targets using the compound’s 3D structure (SMILES: COC1=C(OC)C=C2C(=O)N=C(SC)NC2=C1) . Validate predictions with mutagenesis or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
